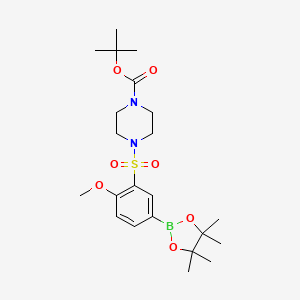
Balsalazide Disodium
Overview
Description
Balsalazide Disodium is an oral prodrug used in the treatment of mild to moderately active ulcerative colitis . Sold under the brand names Colazal (in the US) and Colazide (in the UK), it works within the bowels to reduce inflammation and alleviate symptoms associated with this inflammatory bowel disease .
Synthesis Analysis
Another hydrothermal method yields co-crystal compounds (NDI-A·fluorene), (H3TIBTC·4,4′-bipy), and (H3DIBTC·4,4′-bipy). These compounds exhibit 3D, 2D, and 1D supramolecular structures through hydrogen bonds and π–π interactions .
Molecular Structure Analysis
The molecular structure of Balsalazide Disodium consists of an azo group , a benzoic acid , and a carboxylic acid . It is usually administered as the disodium salt .
Chemical Reactions Analysis
The synthesis of Balsalazide Disodium involves several chemical reactions, including acylation , hydrogenation reduction , diazotization , and coupling . The compound is constructed into a hydrogen bond ring and chain through hydrogen bonds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
Balsalazide disodium, known as Colazide®, is an oral prodrug of mesalamine (5-aminosalicylic acid) with anti-inflammatory properties. Research has focused on its synthesis and characterization, particularly the identification and analysis of its impurities during process development. These impurities include des-β-alanine balsalazide, balsalazide β-alanine, and several azo derivatives. Understanding the synthesis and impurities is crucial for quality control and drug development (Khan et al., 2010).
Antitumor Potential
Studies have explored balsalazide’s role in cancer treatment, especially colorectal cancer. One significant finding is that balsalazide, combined with Parthenolide (PT), can produce synergistic effects in inhibiting cancer cell growth. This combination was found to inhibit the NF-κB pathway, a key player in cancer cell survival, and promote apoptosis in colorectal carcinoma cells. This suggests potential applications of balsalazide in cancer therapy, beyond its traditional use in treating inflammatory bowel disease (Kim et al., 2015).
Chemopreventive Effects
Balsalazide has shown promise in chemoprevention, specifically in colon cancer. It has been demonstrated to suppress colon carcinogenesis in animal models, suggesting its potential in preventing colorectal cancer in humans. This effect may be due to its ability to inhibit cellular proliferation and induce apoptosis in cancer cells (MacGregor et al., 2000).
Pharmaceutical Development
The development and optimization of pharmaceutical formulations of balsalazide disodium have been a subject of research. This includes the establishment of methods for determining balsalazide disodium and its related substances, which is crucial for ensuring drug quality and efficacy. Analytical methods like HPLC have been developed for this purpose (Sheng Cheng, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Balsalazide Disodium | |
CAS RN |
82101-18-6, 213594-60-6 | |
| Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)







![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)


![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)

